Cas no 34966-48-8 (ethyl 2-(4-chlorophenyl)-2-oxoacetate)
ethyl 2-(4-chlorophenyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(4-chlorophenyl)-2-oxoacetate
- Ethyl (4-chlorophenyl)(oxo)acetate
- (4-Chlorophenyl)glyoxylic acid ethyl ester
- Ethyl 4-Chlorobenzoylformate
- Ethyl 4-chlorophenylglyoxylate
- PubChem22562
- ethyl 2-(4-chlorophenyl)-2-oxo-acetate
- KSC497K7N
- Ethyl (4-chlorobenzoyl)formate
- BIELZWDKOJZMOG-UHFFFAOYSA-N
- BBL103573
- SBB063091
- STL557383
- OR30031
- VZ32138
- AS06815
- A
- Ethyl (4-chlorophenyl)(oxo)acetate;Ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate
- AM20040251
- 34966-48-8
- SY002704
- EN300-65590
- AKOS009157649
- MFCD01319615
- (4-chlorophenyl)oxoacetic acid ethyl ester
- F2167-7139
- A24544
- AC-5768
- ethyl 2-oxo-2-(4-chlorophenyl)acetate
- DS-14619
- Z838170334
- CS-W004977
- SCHEMBL1525403
- DTXSID40374499
- (4-chloro-phenyl)-oxo-acetic acid ethyl ester
- FT-0602476
- 4-Chloro-oxo-benzeneacetic acid ethyl ester
- Benzeneacetic acid, 4-chloro-a-oxo-, ethyl ester
- ethyl 4-chlorobenzoylformate, AldrichCPR
- DB-007493
- ethyl 2-(4-chlorophenyl)-2-oxoacetate
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- MDL: MFCD01319615
- Inchi: 1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
- InChI Key: BIELZWDKOJZMOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C(=O)OCC)=O)=CC=1
Computed Properties
- Exact Mass: 212.02400
- Monoisotopic Mass: 212.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 2.7
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Boiling Point: 85 °C/0.1 mmHg
- PSA: 43.37000
- LogP: 2.08580
ethyl 2-(4-chlorophenyl)-2-oxoacetate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Room temperature
ethyl 2-(4-chlorophenyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124805-50mg |
Ethyl 2-(4-Chlorophenyl)-2-oxoacetate |
34966-48-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124805-100mg |
Ethyl 2-(4-Chlorophenyl)-2-oxoacetate |
34966-48-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124805-500mg |
Ethyl 2-(4-Chlorophenyl)-2-oxoacetate |
34966-48-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E844212-5g |
Ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 97% | 5g |
327.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075609-1g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 95+% | 1g |
1136CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075609-10g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 95+% | 10g |
4648CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075609-5g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 95+% | 5g |
3251CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DN488-1g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 97% | 1g |
77.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DN488-25g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 97% | 25g |
1440CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DN488-5g |
ethyl 2-(4-chlorophenyl)-2-oxoacetate |
34966-48-8 | 97% | 5g |
262.0CNY | 2021-07-10 |
ethyl 2-(4-chlorophenyl)-2-oxoacetate Suppliers
ethyl 2-(4-chlorophenyl)-2-oxoacetate Related Literature
-
Rong Zhao,Jiangge Teng,Zhiwei Wang,Wenwen Dong,Jia Lin,Changhu Chu Org. Biomol. Chem. 2021 19 6120
Additional information on ethyl 2-(4-chlorophenyl)-2-oxoacetate
Professional Introduction to Ethyl 2-(4-chlorophenyl)-2-oxoacetate (CAS No. 34966-48-8)
Ethyl 2-(4-chlorophenyl)-2-oxoacetate, a compound with the chemical formula C9H7ClO3, is a significant intermediate in the pharmaceutical and chemical industries. This compound is widely recognized for its utility in the synthesis of various pharmacologically active molecules. The presence of a chlorophenyl group and an ethyl 2-oxoacetate moiety makes it a versatile building block for drug development, particularly in the field of medicinal chemistry.
The CAS No. 34966-48-8 uniquely identifies this compound and ensures consistency in its use across scientific literature and industrial applications. Ethyl 2-(4-chlorophenyl)-2-oxoacetate is primarily utilized as a precursor in the synthesis of more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural features allow for modifications that can enhance biological activity, making it a valuable asset in drug discovery programs.
In recent years, there has been growing interest in the development of novel compounds derived from ethyl 2-(4-chlorophenyl)-2-oxoacetate due to its potential in addressing various therapeutic challenges. Researchers have been exploring its role in the synthesis of molecules that target inflammatory pathways, cancer, and neurological disorders. The 4-chlorophenyl group, in particular, has been shown to influence the electronic properties and reactivity of the molecule, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of Ethyl 2-(4-chlorophenyl)-2-oxoacetate is its ability to serve as a key intermediate in multi-step synthetic routes. Its structural flexibility allows for diverse functionalization strategies, enabling the creation of a wide range of derivatives with tailored biological properties. This has led to several studies investigating its application in the synthesis of antiviral and antibacterial agents. The compound's efficacy in these contexts has been highlighted by recent publications demonstrating its role in developing novel therapeutic strategies.
The pharmaceutical industry has also leveraged Ethyl 2-(4-chlorophenyl)-2-oxoacetate in the development of next-generation drugs. Its incorporation into drug candidates has resulted in improved pharmacokinetic profiles and enhanced target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in pain signaling and inflammation. These findings underscore the importance of Ethyl 2-(4-chlorophenyl)-2-oxoacetate as a cornerstone in modern drug design.
Furthermore, advancements in synthetic methodologies have expanded the utility of Ethyl 2-(4-chlorophenyl)-2-oxoacetate beyond traditional pharmaceutical applications. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production methods, reducing costs and improving yields. These innovations are particularly significant as they align with global efforts to enhance access to essential medicines.
The role of Ethyl 2-(4-chlorophenyl)-2-oxoacetate in academic research cannot be overstated. It serves as a model compound for understanding reaction mechanisms and developing new synthetic strategies. Researchers have utilized this compound to explore novel catalytic systems and green chemistry approaches, contributing to sustainable practices in the chemical industry. Such efforts are crucial for addressing environmental concerns while maintaining high standards of scientific inquiry.
In conclusion, Ethyl 2-(4-chlorophenyl)-2-oxoacetate (CAS No. 34966-48-8) is a multifaceted compound with significant implications for both industry and academia. Its structural features make it an invaluable intermediate in drug discovery, while its versatility supports innovation across multiple scientific disciplines. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of modern chemical biology.
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